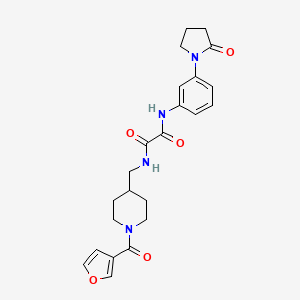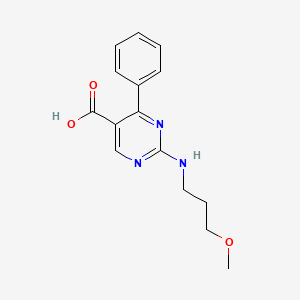![molecular formula C16H22N2O3 B2535608 N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421455-18-6](/img/structure/B2535608.png)
N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide group (-CONH2), and an o-tolyl group (a phenyl ring with a methyl group at the ortho position) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic core, with the o-tolyl and amide groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis or condensation . The aromatic o-tolyl group could also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
Research into 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, structurally related to N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, has explored their redox behavior in non-aqueous media. The study indicates potential applications in electrochemistry, highlighting the mechanisms of electrolytic oxidation and reduction, leading to the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols as main products, respectively (Abou-Elenien et al., 1991).
Enhancement of Lithium-Ion Battery Performance
Another study investigated the use of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5,5] undecane (TOS), an electrolyte additive, to improve the performance and life of lithium-ion batteries. This research provides insights into the potential of using structurally similar compounds to this compound in enhancing battery technologies, especially under conditions like elevated temperatures (Qin et al., 2010).
Synthesis of Spiromorpholinotetrahydropyran Derivatives
The Prins cascade cyclization process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the relevance of this compound in the field of organic synthesis and medicinal chemistry. This research outlines a novel method for producing spiromorpholinotetrahydropyran derivatives, expanding the toolkit for synthesizing complex molecular structures (Reddy et al., 2014).
Development of New Polymerization Reagents
Studies on compounds like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) demonstrate the utility of spirocyclic derivatives in synthesizing N-protected amino acid esters. This research is significant for peptide synthesis, showing how derivatives of this compound can be applied in developing new reagents for polymerization processes (Rao et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-4-2-3-5-14(13)17-15(19)18-8-11-21-16(12-18)6-9-20-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSTHLWCSQRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)
![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

